tris(Hydroxymethyl)aminomethane nitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

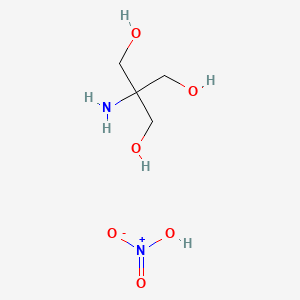

Tris(Hydroxymethyl)aminomethane nitrate is a useful research compound. Its molecular formula is C4H12N2O6 and its molecular weight is 184.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Buffering Agent in Biochemical Applications

Tris nitrate is primarily utilized as a buffering agent in biochemical experiments. Its ability to maintain stable pH levels is crucial in enzymatic reactions and protein studies.

- pH Stability : Tris buffers are effective in the physiological pH range (pH 7-9), making them suitable for biological systems.

- Enzyme Activity : Many enzymes exhibit optimal activity within specific pH ranges; thus, Tris buffers help maintain conditions conducive to enzyme function.

Case Study: Use in Protein Purification

A study demonstrated the effectiveness of Tris buffers in protein purification processes, where maintaining the pH was essential to prevent denaturation of proteins during chromatography procedures .

Pharmaceutical Applications

Tris nitrate has found its way into pharmaceutical formulations due to its buffering capacity and low toxicity.

- Formulation of Injectable Drugs : It is used to stabilize drugs that require specific pH conditions for solubility and efficacy.

- Treatment of Acidosis : Research indicates that Tris can be used therapeutically to treat severe lactic acidosis, particularly in patients undergoing highly active antiretroviral therapy (HAART) .

Case Study: Treatment of Lactic Acidosis

In a clinical report, Tris was administered to a patient suffering from severe lactic acidosis induced by HAART. The results indicated significant improvement in the patient's condition, showcasing Tris's potential as an alternative buffering agent when traditional buffers fail .

Role in Analytical Chemistry

Tris nitrate is also employed in analytical chemistry, particularly in the Kjeldahl method for nitrogen determination.

- Standardization : It serves as a standard for calibrating analytical methods due to its consistent buffering properties and known nitrogen content .

Data Table: Comparison of Buffering Agents

| Buffering Agent | pH Range | Application Area | Toxicity Level |

|---|---|---|---|

| Tris Nitrate | 7-9 | Biochemical assays | Low |

| Phosphate Buffer | 6-8 | Molecular biology | Moderate |

| Acetate Buffer | 4-6 | Biochemical assays | Low |

Synthesis and Preparation

The preparation of Tris nitrate involves the nitration of tris(hydroxymethyl)aminomethane. Various methods have been documented to achieve high purity levels suitable for research and pharmaceutical use .

Synthesis Method Overview:

Propiedades

Número CAS |

41521-38-4 |

|---|---|

Fórmula molecular |

C4H12N2O6 |

Peso molecular |

184.15 g/mol |

Nombre IUPAC |

2-amino-2-(hydroxymethyl)propane-1,3-diol;nitric acid |

InChI |

InChI=1S/C4H11NO3.HNO3/c5-4(1-6,2-7)3-8;2-1(3)4/h6-8H,1-3,5H2;(H,2,3,4) |

Clave InChI |

VEOXUNMAEXSIIT-UHFFFAOYSA-N |

SMILES |

C(C(CO)(CO)N)O.[N+](=O)(O)[O-] |

SMILES canónico |

C(C(CO)(CO)N)O.[N+](=O)(O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.